Hydroxyphenyl propamidobenzoic acid
Description
Contextualization within Phenolic Amides and Avenanthramides Research
Hydroxyphenyl Propamidobenzoic Acid is structurally and functionally related to avenanthramides (AVNs), a unique group of phenolic amides found almost exclusively in oats (Avena sativa L.). chenlangbio.comnih.govcabidigitallibrary.org Avenanthramides are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative. nih.govcabidigitallibrary.org These natural compounds are well-documented for their antioxidant, anti-inflammatory, and anti-proliferative effects. cabidigitallibrary.orgresearchgate.netagriculturejournals.cz
This compound, also known as Dihydroavenanthramide D, is a synthetic analogue of the naturally occurring avenanthramides. nih.govzhishangchem.com It is a hydrogenated derivative of oat polyphenols, created by hydrogenating the double bonds in natural avenanthramides to improve stability without significantly compromising biological activity. zhishangchem.com This enhanced stability makes it a more reliable and effective ingredient for various formulations compared to its natural counterparts. chenlangbio.com Its development represents a targeted effort to harness the beneficial properties of oats in a more potent and stable form. chenlangbio.comincidecoder.com
Historical Perspective of Compound Identification and Early Investigations
The development of this compound is rooted in the long-standing use of oats for soothing skin conditions like itching and irritation. pioneer-biotech.com For centuries, colloidal oatmeal has been used in baths and skincare products to relieve dry, itchy skin. chemicalbook.com Scientific investigation into oats identified avenanthramides as the key active compounds responsible for these soothing effects. nih.govpioneer-biotech.com
However, the inherent instability of natural avenanthramides presented challenges for their use in commercial products. cabidigitallibrary.orgzhishangchem.com This led researchers to develop synthetic analogues that could mimic the beneficial effects of oat extracts but with greater stability and potency. chenlangbio.com this compound emerged from this research as a stable and effective molecule that copies the anti-irritant and anti-itch properties of natural avenanthramides. incidecoder.comprocoal.co.uk Early research focused on demonstrating its ability to reduce histamine-induced skin redness and itching, confirming its potential as a non-steroidal, anti-irritant agent. smolecule.comulprospector.com
Significance and Research Rationale in Molecular Biology and Medicinal Chemistry
The significance of this compound lies in its multifaceted biological activities, which are of great interest in both molecular biology and medicinal chemistry.
In molecular biology , research has focused on elucidating the cellular mechanisms behind its effects. Studies have shown that the compound can modulate key signaling pathways involved in inflammation and cellular damage. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates inflammatory responses and cancer cell invasion. researchgate.netchemicalbook.com The compound also reduces the secretion of pro-inflammatory cytokines like interleukin-6. researchgate.net Furthermore, its antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress and damage to crucial biomolecules like DNA. pioneer-biotech.comchemicalbook.com Research has also explored its role in inhibiting the expression of matrix metalloproteinases (MMPs), enzymes that contribute to skin aging. chemicalbook.com
In medicinal chemistry , the compound is investigated for its therapeutic potential, particularly in dermatology. Its potent anti-inflammatory, antihistamine, and anti-pruritic (anti-itch) properties make it a valuable ingredient for topical treatments aimed at inflammatory skin conditions such as eczema, psoriasis, and seborrheic dermatitis. zhishangchem.comsmolecule.comchemicalbook.com Clinical studies have demonstrated its efficacy in significantly reducing itchiness and redness. incidecoder.comprocoal.co.uk The structural similarity of this compound to the anti-allergic drug Tranilast further underscores its therapeutic potential. researchgate.netpioneer-biotech.com Its ability to accelerate wound healing by promoting cell proliferation and collagen synthesis is also an active area of investigation. chemicalbook.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid | bctchemical.comnih.govclearsynth.com |
| Synonyms | Dihydroavenanthramide D, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | zhishangchem.comnih.govalfa-chemistry.com |
| CAS Number | 697235-49-7 | incidecoder.comprocoal.co.ukbctchemical.com |
| Molecular Formula | C₁₆H₁₅NO₄ | smolecule.combctchemical.comnih.gov |
| Molecular Weight | 285.29 g/mol | zhishangchem.comsmolecule.comnih.gov |
| Appearance | Pure White powder / Off-white powder | bctchemical.comalfa-chemistry.com |
| Solubility | Water: 86.5 mg/L at 20°C | zhishangchem.comalfa-chemistry.com |
Table 2: Summary of Biological and Medicinal Activities
| Activity | Description | Research Findings | Source(s) |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory mediators. | Inhibits NF-κB activation and reduces secretion of pro-inflammatory cytokines like IL-6. | smolecule.comchemicalbook.comresearchgate.net |
| Antioxidant | Neutralizes free radicals to prevent oxidative stress and cellular damage. | Scavenges reactive oxygen species (ROS) and can slow down lipid peroxidation. | chemicalbook.compioneer-biotech.comsmolecule.combctchemical.com |
| Anti-pruritic (Anti-itch) | Alleviates the sensation of itching on the skin. | Clinical studies show a significant reduction in itchiness (up to 65%). | incidecoder.comprocoal.co.uk |
| Antihistamine | Reduces effects triggered by histamine (B1213489) release, such as redness and swelling. | Effectively inhibits histamine-induced skin redness and irritation. | smolecule.comulprospector.com |
| Anti-photoaging | Protects skin from damage caused by UV radiation. | Inhibits the UVB-induced production of ROS and expression of matrix metalloproteinases (MMPs). | chemicalbook.com |
| Wound Healing | Promotes the repair of damaged skin tissue. | Accelerates the healing process by promoting cell proliferation and collagen synthesis. | chemicalbook.com |
| Cancer Cell Inhibition | May inhibit the progression of certain cancer cells. | Shown to suppress MMP-9 expression and cell invasion in breast cancer cells. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOKZQWYFNKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220022 | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697235-49-7 | |
| Record name | Dihydroavenanthramide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxyphenyl propamidobenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyphenyl Propamidobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HYDROXYPHENYL PROPAMIDOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Chemical Synthesis and Biosynthetic Pathways of Hydroxyphenyl Propamidobenzoic Acid
Extraction Methodologies from Natural Sources (e.g., Avena sativa)
While Hydroxyphenyl Propamidobenzoic Acid itself is a synthetic molecule, its structural design is inspired by avenanthramides, a group of phenolic alkaloids naturally present in oats (Avena sativa). chemicalbook.com The biosynthesis of these natural analogues provides a blueprint for understanding the key structural motifs required for its activity. In oats, the biosynthesis of major avenanthramides, such as Avn-A, Avn-B, and Avn-C, involves a series of enzymatic reactions. The pathway begins with the conversion of hydroxycinnamic acids (p-coumaric acid, caffeic acid, and ferulic acid) to their corresponding CoA thioesters by the enzyme 4-coumarate-CoA ligase (4CL). Subsequently, hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT) catalyzes the condensation of these activated hydroxycinnamoyl-CoAs with an anthranilate derivative, typically 5-hydroxyanthranilic acid, to form an amide bond. For instance, Avn-A is formed from p-coumaroyl-CoA and Avn-C from caffeoyl-CoA. Further modification, such as the methylation of Avn-C by a caffeoyl-CoA O-methyltransferase (CCoAOMT), leads to the formation of Avn-B. This natural synthetic strategy highlights the core components: a hydroxylated phenylpropanoic acid and an anthranilic acid moiety linked by an amide bond.
Chemical Synthesis Routes and Methodological Advancements
The chemical synthesis of this compound, also known as Dihydroavenanthramide D, mirrors the structure of its natural counterparts by forming an amide linkage between 3-(4-hydroxyphenyl)propanoic acid and 2-aminobenzoic acid. researchgate.netchemicalbook.com
Esterification and Amidation Reaction Mechanisms
The key step in the synthesis is the formation of the amide bond. This is typically achieved through the activation of the carboxylic acid group of 3-(4-hydroxyphenyl)propanoic acid, followed by nucleophilic attack by the amino group of 2-aminobenzoic acid. A common strategy involves the use of coupling reagents to facilitate this reaction. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) are frequently employed. nih.gov The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine, leading to the formation of the amide bond and the water-soluble urea (B33335) byproduct. The addition of HOBt can accelerate the reaction and minimize side reactions by forming an active ester with the O-acylisourea, which is then more efficiently aminolyzed. nih.govnih.govacs.org
Coupling Reactions of Precursors
The coupling of the two main precursors, 3-(4-hydroxyphenyl)propanoic acid and 2-aminobenzoic acid, is a critical step. The choice of coupling reagents and reaction conditions is crucial for achieving a high yield and purity of the final product. Besides the EDC/HOBt system, other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, although the removal of the dicyclohexylurea byproduct can be challenging. acs.org The use of a base, such as N,N-Diisopropylethylamine (DIPEA) or 4-(Dimethylamino)pyridine (DMAP), is often necessary to neutralize the acid formed during the reaction and to act as a catalyst. nih.gov For instance, a protocol using one equivalent of EDC and one equivalent of DMAP with a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient amines. nih.gov
Optimization of Synthetic Yields and Scalability Considerations
Optimizing the synthetic yield involves a careful selection of solvents, temperature, and stoichiometry of the reactants and coupling agents. For instance, solvents like acetonitrile (B52724) or dichloromethane (B109758) are often used for these types of coupling reactions. nih.gov The pH of the reaction mixture can also be a critical parameter to control, especially when using pH-sensitive reagents like EDC. nih.gov For large-scale production, factors such as the cost and availability of starting materials, the ease of product purification, and the environmental impact of the process become important. The use of water-soluble carbodiimides like EDC simplifies the workup procedure, as the urea byproduct can be easily removed by aqueous extraction, making it a more scalable option compared to DCC. acs.org The existence of commercial suppliers offering this compound in large quantities suggests that scalable and efficient synthetic routes have been successfully developed. researchgate.net
Enzymatic Synthesis Approaches
The use of enzymes for the synthesis of amides offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been shown to be effective biocatalysts for amidation reactions. researchgate.netacs.orgnih.gov The enzymatic synthesis of this compound would likely involve the lipase-catalyzed reaction between an ester of 3-(4-hydroxyphenyl)propanoic acid and 2-aminobenzoic acid. The mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue in the active site of the lipase (B570770) attacks the ester, releasing the alcohol. The amine then attacks this intermediate to form the amide bond and regenerate the enzyme. researchgate.net Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred as they can be easily separated from the reaction mixture and reused, improving the cost-effectiveness of the process. acs.orgnih.gov The reaction conditions, such as the choice of solvent (often a non-aqueous or low-water environment to favor synthesis over hydrolysis), temperature, and substrate ratio, would need to be optimized to achieve high conversion and selectivity. researchgate.netnih.gov
Chemical Reactivity and Derivatization Strategies for Research
The chemical structure of this compound offers several sites for chemical modification, which can be exploited for research purposes, such as structure-activity relationship studies. The phenolic hydroxyl group can undergo etherification or esterification reactions. The carboxylic acid group can be converted to esters, amides, or other derivatives. The secondary amide linkage itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
For research applications, derivatization is a common strategy to explore the impact of structural modifications on the compound's activity. For example, the phenolic hydroxyl group could be alkylated or acylated to investigate the importance of this functional group for its biological effects. Similarly, the carboxylic acid could be esterified with various alcohols to study the influence of lipophilicity. The aromatic rings could also be substituted with different functional groups to probe the electronic and steric requirements for its activity. nih.govmdpi.com Such derivatization strategies are crucial in medicinal chemistry for the development of new analogues with improved properties. nih.gov
Amidation Reactions for Structural Modifications
The core structure of this compound features a central amide bond. Amidation reactions are fundamental not only to its initial synthesis but also to potential structural modifications. This process generally involves the reaction of a carboxylic acid with an amine to form an amide.
Detailed research into amidation on functionalized surfaces provides insight into the reaction mechanism. In a model system, the amidation process between an aminophenyl group and an activated carboxylic acid was shown to be a slow process that can take up to two days to reach completion when performed on certain surfaces like gold. researchgate.net For the modification of this compound, or molecules with similar functional groups, the carboxylic acid moiety would typically be "activated" to facilitate the reaction with an amine. This activation is necessary because the direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Activating agents, such as carbodiimides, convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine.
Table 1: General Parameters of a Catalyzed Amidation Reaction
| Parameter | Description | Example Reagents/Conditions |
| Carboxylic Acid Source | The molecule containing the -COOH group to be modified. | This compound |
| Amine Source | The molecule containing the -NH2 group to be added. | Various primary or secondary amines |
| Activating Agent | A reagent used to make the carboxylic acid more reactive. | Dicyclohexylcarbodiimide (DCC), EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) researchgate.netjocpr.com |
| Catalyst | A substance to speed up the reaction, often used with an activating agent. | 4-Dimethylaminopyridine (DMAP) jocpr.com |
| Solvent | A suitable non-reactive medium for the reaction. | Dimethylformamide (DMF) jocpr.com |
| Temperature | The reaction is often performed at controlled, mild temperatures. | 0 to 25 °C jocpr.com |
Esterification and Hydrolysis Processes in Chemical Modification
The carboxylic acid functional group of this compound is a prime site for chemical modification through esterification, while both the resulting ester and the existing amide bond can be cleaved through hydrolysis.
Esterification:
Esterification is the process of converting a carboxylic acid into an ester by reacting it with an alcohol. This reaction allows for significant structural changes, potentially altering the molecule's physical and chemical properties. A common and effective method for esterification, particularly when direct acid-catalyzed methods are not suitable, involves the use of a coupling agent like Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). jocpr.com
The mechanism involves the DCC activating the carboxylic acid. The activated acid then readily reacts with an alcohol to form the desired ester. jocpr.com A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many common organic solvents and can be easily removed by filtration. jocpr.com
Hydrolysis:
Hydrolysis is a chemical reaction in which water is used to break down a compound. youtube.com In the context of this compound and its derivatives, both ester and amide bonds can be hydrolyzed.
Ester Hydrolysis (Saponification): The hydrolysis of an ester under basic conditions is known as saponification. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate. Subsequently, the alkoxide group is eliminated, reforming the carbonyl double bond and yielding a carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. masterorganicchemistry.comyoutube.com To obtain the final carboxylic acid, an acidic workup is required. youtube.com Acid-catalyzed hydrolysis is essentially the reverse of acid-catalyzed esterification. youtube.com
Amide Hydrolysis: The amide bond in this compound can also be hydrolyzed, typically under more vigorous conditions (strong acid or base and heat) than ester hydrolysis, to yield the parent carboxylic acid and amine.
Table 2: Comparison of Esterification and Hydrolysis Reactions
| Process | Reactants | Catalyst/Conditions | Products |
| Esterification | Carboxylic Acid + Alcohol | DCC/DMAP, Mild Temperature jocpr.com | Ester + Dicyclohexylurea (byproduct) |
| Base-Catalyzed Hydrolysis (Saponification) | Ester + Strong Base (e.g., NaOH) | Heat | Carboxylate Salt + Alcohol masterorganicchemistry.com |
| Acid-Catalyzed Hydrolysis | Ester + Water | Strong Acid (e.g., H₂SO₄), Heat | Carboxylic Acid + Alcohol youtube.com |
Molecular and Cellular Mechanisms of Hydroxyphenyl Propamidobenzoic Acid Action
Antihistaminic Modulation and Related Signaling Pathways
The compound's ability to mitigate irritation and itching is rooted in its interaction with specific receptors and its capacity to stabilize mast cells, key players in the allergic and inflammatory response. nih.govnih.gov
Research has identified Hydroxyphenyl Propamidobenzoic Acid as an inhibitor of the Neurokinin-1 Receptor (NK1R). nih.govnih.gov The primary endogenous ligand for NK1R is Substance P, a neuropeptide implicated in pain transmission, inflammation, and the induction of mast cell degranulation. nih.govnih.gov By acting as an antagonist, this compound competitively blocks the binding of Substance P to the NK1R. nih.gov This action is crucial as the activation of NK1R by Substance P is a key step in initiating neurogenic inflammation and pruritus. nih.gov The inhibition of this receptor interrupts the signaling cascade that leads to the classic symptoms of an inflammatory response, such as redness and swelling. nih.govnih.gov
Table 1: Interaction of this compound with NK1R
| Feature | Description | Reference |
| Target Receptor | Neurokinin-1 Receptor (NK1R) | nih.govnih.gov |
| Endogenous Ligand | Substance P | nih.gov |
| Mechanism | Acts as an inhibitor/antagonist at the NK1R site. | nih.gov |
| Primary Effect | Blocks Substance P-mediated signaling. | nih.gov |
| Downstream Result | Attenuation of neurogenic inflammation and pruritus. | nih.gov |
The interaction with NK1R is directly linked to the compound's ability to inhibit mast cell degranulation. nih.govnih.gov Mast cells, when activated, release a variety of pro-inflammatory mediators, including histamine (B1213489), from their granules. nih.gov Substance P is a known potent inducer of mast cell degranulation, an action mediated through its binding to receptors on the mast cell surface. nih.govnih.gov
By functioning as an NK1R inhibitor, this compound effectively prevents Substance P from triggering this degranulation process. nih.gov This stabilization of mast cells prevents the release of histamine and other inflammatory molecules, thereby reducing the physiological manifestations of itching and irritation. nih.govnih.gov Studies have demonstrated that this inhibition of mast cell degranulation is a key component of the compound's anti-inflammatory and anti-pruritic effects. nih.govnih.gov
Antioxidative Stress Pathway Regulation
Beyond its antihistaminic properties, this compound is a potent antioxidant, actively participating in the regulation of pathways that protect cells from oxidative damage. mdpi.com
As a phenolic compound, this compound possesses inherent free radical scavenging capabilities. mdpi.com The structure of phenolic acids, particularly the presence and position of hydroxyl (-OH) groups on the benzene (B151609) ring, is a key determinant of their antioxidant capacity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. This mechanism, known as hydrogen atom transfer (HAT), is a primary way phenolic antioxidants exert their protective effects. Another potential mechanism is single-electron transfer (SET), where the compound can transfer an electron to reduce the radical species.
The body's defense against oxidative stress relies heavily on a network of endogenous antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx). SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, representing a critical first line of defense. GPx enzymes, in turn, catalyze the reduction of hydrogen peroxide and organic hydroperoxides, detoxifying these harmful ROS by using glutathione as a reducing agent.
Many antioxidant compounds exert their effects not only by direct scavenging but also by upregulating the expression and activity of these protective enzymes. This is often mediated through signaling pathways such as the Nrf2 pathway, which is a master regulator of the antioxidant response. While this compound is known for its broad antioxidant and anti-inflammatory effects, which include the suppression of nitric oxide production, specific studies detailing its direct modulatory impact on the activity of SOD and GPx are not extensively documented in the reviewed literature. However, the regulation of these enzyme systems is a recognized mechanism by which phenolic antioxidants can confer cytoprotection. nih.gov
Table 2: Overview of Endogenous Antioxidant Enzymes
| Enzyme | Function | Role in Cellular Protection |
| Superoxide Dismutase (SOD) | Converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂) and oxygen (O₂). | Primary defense against superoxide, a common ROS. |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols using glutathione. | Detoxifies harmful peroxides, preventing lipid peroxidation and other damage. |
Anti-Inflammatory Signaling Pathway Interventions
This compound modulates several critical signaling cascades that are central to the inflammatory response. Its action involves the downregulation of pro-inflammatory mediators and the inhibition of transcription factors that orchestrate the expression of genes involved in inflammation.
This compound and its parent compounds, avenanthramides, have demonstrated a significant capacity to suppress the production and secretion of various pro-inflammatory cytokines. These signaling molecules are key drivers of the inflammatory cascade.
One of the notable effects is the reduction of Interleukin-6 (IL-6) secretion. nih.gov Studies on the related compound, avenanthramide C, have shown it specifically reduces IL-6 secretion in human arterial smooth muscle cells and that it has anti-inflammatory effects by blocking the expression of IL-6. frontiersin.orgbmbreports.orgnih.gov Furthermore, long-term supplementation with avenanthramides has been found to decrease plasma IL-6 concentrations following physical exercise. tandfonline.com
The compound also impacts other interleukins. Research on avenanthramide-enriched extracts of oats revealed a significant suppression of Interleukin-8 (IL-8) and Interleukin-1 beta (IL-1β) stimulated secretion in human aortic endothelial cells. researchgate.netnih.govusda.gov Specifically, Dihydroavenanthramide D has been shown to protect pancreatic beta-cells from the toxic effects of cytokines, including IL-1β. nih.gov
The expression of Tumor Necrosis Factor-alpha (TNF-α) is also modulated. Avenanthramide C has been noted to have anti-inflammatory effects by inhibiting the expression of TNF-α. bmbreports.org Additionally, avenanthramides have been found to limit TNF-α-induced neurogenic inflammation. mdpi.com
| Pro-Inflammatory Cytokine | Observed Effect of this compound / Avenanthramides | Reference |
|---|---|---|
| Interleukin-6 (IL-6) | Reduces secretion. | nih.gov |
| Interleukin-8 (IL-8) | Suppresses secretion stimulated by IL-1β. | researchgate.netnih.govusda.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibits expression. | bmbreports.org |
| Interleukin-1 beta (IL-1β) | Protects cells from toxicity and suppresses stimulated secretion of other cytokines. | nih.gov |
A primary mechanism through which this compound exerts its anti-inflammatory effects is by potently inhibiting the activation of Nuclear Factor-Kappa B (NF-κB). biocrick.com NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. mdpi.comnih.gov
Studies have demonstrated that avenanthramides can inhibit NF-κB activation induced by stimuli like IL-1β and TNF-α. frontiersin.orgnih.govresearchgate.netnih.gov The regulatory action occurs through a defined mechanism: the compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. researchgate.netnih.gov By preventing IκB degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory genes. frontiersin.orgnih.govresearchgate.netnih.gov
This compound has been shown to attenuate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) induced by stressors like UVB radiation. biocrick.com The MAPK signaling pathway, which includes key kinases such as ERK, JNK, and p38, plays a critical role in translating extracellular signals into cellular responses, including inflammation.
Research on the related compound, avenanthramide C, has detailed these effects, showing a reduction in the phosphorylation levels of ERK, JNK, and p38 in cells activated by TNF-α. frontiersin.orgnih.gov However, another study focusing on osteoarthritis pathogenesis noted that while avenanthramide C significantly blocked IL-1β-induced p38 and JNK signaling, it did not affect ERK signaling in that specific context. bmbreports.org This suggests that the compound's effect on the MAPK pathway can be specific to the cell type and inflammatory stimulus. A network pharmacology analysis further confirmed that the MAPK pathway is a key target for the anti-inflammatory action of avenanthramides. nih.gov
| MAPK Pathway Component | Observed Effect of this compound / Avenanthramides | Reference |
|---|---|---|
| p38 | Inhibits phosphorylation. | frontiersin.orgbmbreports.orgnih.gov |
| JNK | Inhibits phosphorylation. | frontiersin.orgbmbreports.orgnih.gov |
| ERK | Inhibits phosphorylation (context-dependent). | frontiersin.orgnih.gov |
The transcription factor Activator Protein-1 (AP-1) is another target in the anti-inflammatory mechanism of this compound. AP-1 activation is heavily dependent on the MAPK signaling pathway and it regulates genes involved in inflammation and cellular stress responses. mdpi.com Research has shown that Dihydroavenanthramide D significantly blocks the activation of AP-1 that is induced by UVB radiation. biocrick.com This inhibition is a downstream consequence of its ability to suppress the MAPK pathway. biocrick.commdpi.com
Cellular Proliferation and Extracellular Matrix Remodeling
Beyond its direct anti-inflammatory actions, this compound also influences cellular processes related to tissue repair and integrity, particularly in the skin.
In the context of skin barrier function, this compound has been found to promote the proliferation and migration of keratinocytes. mdpi.comnih.gov These processes are fundamental for the maintenance and repair of the epidermis. By enhancing the proliferation of these key epidermal cells, the compound contributes to strengthening the skin barrier, which is often compromised in sensitive or damaged skin. mdpi.comnih.gov This pro-proliferative effect appears to be specific to the context of barrier restoration and is distinct from the anti-proliferative effects that avenanthramides have been observed to have on certain cancer cell lines. usda.govmdpi.com
Stimulation of Collagen Synthesis
This compound, a synthetic analog of avenanthramides found in oats, has demonstrated potential in influencing collagen synthesis. incidecoder.comnih.gov While direct studies on its collagen-stimulating effects are part of ongoing research, the foundational understanding comes from the broader context of skin health and tissue repair. For instance, studies on hydrolyzed collagen have shown that supplementation can increase the synthesis of collagen, which is crucial for the structure and function of musculoskeletal tissues.
In a study involving resistance-trained young men, the ingestion of 30g of hydrolyzed collagen before exercise led to a greater increase in whole-body collagen synthesis compared to 15g or no collagen. nih.gov This was associated with a higher blood availability of key collagen amino acids like glycine (B1666218) and proline. nih.gov This highlights the importance of precursor availability for collagen production.
While not a direct study on this compound, this provides a framework for how substances can support the body's natural collagen production pathways. Further research is needed to elucidate the specific mechanisms by which this compound may directly or indirectly stimulate collagen synthesis in dermal fibroblasts.
Regulation of Matrix Metalloproteinase (MMP) Expression (e.g., MMP-1, MMP-3, MMP-9)
This compound, also known as Dihydroavenanthramide D (DHAvD), has been shown to regulate the expression of several matrix metalloproteinases (MMPs). nih.govnih.gov MMPs are a family of enzymes responsible for the degradation of extracellular matrix (ECM) proteins. nih.gov While essential for normal tissue remodeling, their overexpression, often induced by factors like ultraviolet (UV) radiation, can lead to premature skin aging. nih.govresearchgate.net
Research has demonstrated that DHAvD can inhibit the expression of MMP-1 and MMP-3 induced by UVB radiation in human dermal fibroblasts. nih.govresearchgate.net This inhibitory effect is linked to its ability to block the generation of reactive oxygen species (ROS) and suppress the activation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the transcription factors nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). nih.gov
Furthermore, DHAvD has been found to suppress the expression of MMP-9. nih.gov In a study on human breast cancer cells, DHAvD muted the TPA-induced increase in MMP-9 expression and cell invasion. nih.gov This effect was also attributed to the suppression of the MAPK/NF-κB and MAPK/AP-1 signaling pathways. nih.gov
Table 1: Effects of Dihydroavenanthramide D (DHAvD) on MMP Expression
| Cell Type | Inducer | MMPs Inhibited | Associated Pathway Modulation |
|---|---|---|---|
| Human Dermal Fibroblasts | UVB Radiation | MMP-1, MMP-3 | Inhibition of ROS generation, MAPK, NF-κB, and AP-1 activation nih.govresearchgate.net |
Melanogenesis Pathway Modulation
Inhibition of Tyrosinase Activity
This compound's role in modulating the melanogenesis pathway is primarily understood through its structural relationship to other compounds that inhibit tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov While direct, extensive research on this compound's tyrosinase inhibitory activity is still emerging, related compounds offer significant insights.
For example, p-hydroxybenzoic acid has been identified as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase, with an IC50 value of 0.98 ± 0.042 mM. nih.gov This inhibitory action is comparable to that of arbutin, a well-known tyrosinase inhibitor. nih.gov Similarly, 2-hydroxytyrosol has demonstrated potent inhibition of mushroom tyrosinase with an IC50 value of 13.0 µmol/L and also inhibited tyrosinase activity in B16 melanoma cells. nih.gov
Given that this compound shares structural motifs with these known tyrosinase inhibitors, it is hypothesized to exert a similar inhibitory effect on tyrosinase, thereby modulating melanin synthesis. However, further direct studies are necessary to quantify its specific inhibitory concentration and mechanism of action on tyrosinase.
Table 2: Tyrosinase Inhibitory Activity of Related Compounds
| Compound | Source/Type | Target | IC50 Value |
|---|---|---|---|
| p-Hydroxybenzoic Acid | Ficus erecta var. sieboldii | Mushroom Tyrosinase (diphenolase) | 0.98 ± 0.042 mM nih.gov |
| 2-Hydroxytyrosol | Fungal Metabolite | Mushroom Tyrosinase | 13.0 µmol/L nih.gov |
Preclinical Research Methodologies and Models for Hydroxyphenyl Propamidobenzoic Acid
In vitro Cellular and Biochemical Assay Systems
To study the anti-inflammatory potential of hydroxyphenyl propamidobenzoic acid, researchers utilize various in vitro cell culture models that mimic inflammatory processes. These models are crucial for understanding the compound's effects at a cellular level.
Commonly used intestinal cell lines for studying inflammation include Caco-2, HT29, and T84 cells. These cells can be cultured as monolayers (2D) or in more complex 3D structures to better represent the intestinal barrier. nih.gov To induce an inflammatory response, these cell cultures are often stimulated with pro-inflammatory agents.
Co-culture systems are also employed, where intestinal epithelial cells are grown with immune cells such as peripheral blood mononuclear cells (PBMCs) or cell lines like THP-1 and RAW 264.7. nih.gov These models allow for the investigation of the interaction between epithelial and immune cells during an inflammatory event.
For skin inflammation studies, models using NIH3T3 fibroblasts and reconstructed human epidermis (RhE) are utilized. researchgate.net These models help in assessing the biological effects of compounds on skin cells and tissues. Non-cytotoxic concentrations of a substance can still be sufficient to trigger inflammatory pathways in these skin models. researchgate.net
Table 1: Cell Lines Used in In Vitro Inflammation Studies
| Cell Line | Origin | Typical Application in Inflammation Research |
|---|---|---|
| Caco-2 | Human colorectal adenocarcinoma | Intestinal barrier function and inflammation |
| HT29 | Human colorectal adenocarcinoma | Mucin production and inflammatory signaling |
| T84 | Human colon carcinoma | Chloride secretion and epithelial repair |
| THP-1 | Human monocytic leukemia | Monocyte-macrophage differentiation and cytokine production |
| RAW 264.7 | Mouse macrophage | Macrophage activation and inflammatory responses |
The antioxidant properties of this compound are evaluated using a variety of assays that measure its ability to neutralize reactive oxygen species (ROS).
One common method is the 2′,7′-dichlorodihydrofluorescein (DCF) assay. nih.gov In this assay, the non-fluorescent H2DCF-DA is taken up by cells and deacetylated by esterases. ROS then oxidize H2DCF to the highly fluorescent DCF, and the intensity of the fluorescence is measured to quantify ROS levels. nih.gov
Another frequently used assay involves dihydrorhodamine (DHR), which is oxidized by ROS to the fluorescent product rhodamine. nih.gov Dihydroethidium (DHE) is a probe that is specifically oxidized by the superoxide (B77818) anion to ethidium (B1194527) bromide, which then binds to DNA and emits red fluorescence. nih.gov
The thiobarbituric acid-reactive-substances (TBARS) assay is also used to estimate lipid peroxidation, a consequence of oxidative stress. nih.gov
Table 2: Common Assays for ROS Quantification
| Assay | Principle | Measured Substance |
|---|---|---|
| DCF Assay | Oxidation of H2DCF to fluorescent DCF | General ROS |
| DHR Assay | Oxidation of DHR to fluorescent rhodamine | Nitric oxide, peroxynitrate, hydroxyl radicals |
| DHE Assay | Oxidation of DHE to fluorescent ethidium bromide | Superoxide anion |
To investigate the potential anti-metastatic properties of this compound, researchers employ cellular invasion and migration assays. These assays are critical for understanding how the compound might affect the spread of cancer cells.
The wound healing assay is a straightforward method to study cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured over time. nih.gov
The Boyden chamber assay is used to assess both migration and invasion. For migration, cells are placed in the upper chamber and chemoattractants are in the lower chamber, separated by a porous membrane. The number of cells that migrate through the pores is quantified. nih.gov To study invasion, the membrane is coated with an extracellular matrix (ECM) layer, and the ability of cells to degrade the ECM and migrate through is measured. nih.gov
Cell lines commonly used in these assays to represent various cancers include SKOV-3 (ovary), MDA-MB-231 (breast), U87MG (glia), and LNCaP (prostate). nih.gov
The effect of this compound on the expression of genes involved in inflammation and other cellular processes is often analyzed using real-time reverse transcription-polymerase chain reaction (RT-PCR). This sensitive technique allows for the quantification of mRNA levels of specific genes. nih.gov
To study inflammation, researchers typically measure the expression of pro-inflammatory cytokine genes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). researchgate.netresearchgate.net The process involves converting RNA from treated cells into complementary DNA (cDNA), which is then amplified using specific primers for the genes of interest. mdpi.com The level of gene expression is often normalized to housekeeping genes to ensure accuracy. mdpi.com
RT² Profiler PCR Arrays can also be used to simultaneously analyze the expression of a focused panel of genes related to specific signaling pathways, such as the Toll-like receptor (TLR) signaling pathway. mdpi.com
Table 3: Commonly Analyzed Cytokine Genes in Inflammation Studies
| Gene | Full Name | Role in Inflammation |
|---|---|---|
| IL1B | Interleukin-1β | A key mediator of the inflammatory response |
| IL6 | Interleukin-6 | Involved in both acute and chronic inflammation |
To understand the molecular mechanisms by which this compound exerts its effects, researchers investigate its impact on key signaling pathways involved in inflammation and cell proliferation.
The activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) is crucial in the inflammatory response. nih.gov NF-κB is typically sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. nih.gov
Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are also key players in inflammatory signaling and can lead to the activation of AP-1. nih.gov
The phosphorylation status of these proteins is a key indicator of their activation. Techniques such as Western blotting with phospho-specific antibodies are used to detect the phosphorylated forms of IκBα, MAPKs, and other signaling proteins.
Investigating how this compound interacts with specific cellular receptors is fundamental to understanding its mechanism of action.
Fluorescence Resonance Energy Transfer (FRET) is a technique used to study ligand-dependent interactions between proteins in living cells. ucsd.edu By tagging a receptor and a potential binding partner with different fluorescent proteins (e.g., CFP and YFP), the proximity and interaction between the two can be monitored. ucsd.edu
Surface Plasmon Resonance (SPR) is another powerful technique for studying receptor-ligand interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where a receptor is immobilized, allowing for the determination of binding affinity and kinetics. researchgate.net
Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to predict and analyze the binding interactions between a ligand and its receptor at the molecular level. researchgate.net These studies can reveal key residues involved in the interaction and help to understand the structural basis for the ligand's activity. frontiersin.org
Table 4: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 2′,7′-dichlorodihydrofluorescein | |
| Dihydrorhodamine | |
| Dihydroethidium | |
| Ethidium bromide | |
| Thiobarbituric acid | |
| Interleukin-1β (IL-1β) | |
| Interleukin-6 (IL-6) | |
| Tumor Necrosis Factor-α (TNF-α) | |
| IκBα | |
| c-Jun N-terminal kinase (JNK) | |
| p38 |
Cell Proliferation Assays
Assays that measure cell proliferation are fundamental in dermatological research to understand tissue repair and regeneration. While direct studies on this compound's effect on the rate of cell division are not extensively detailed in the available literature, its role in processes involving cell proliferation, such as wound healing, is investigated using specific models.
One key in vitro method used is the scratch-wound assay . paint-coatings.es This technique is employed to study the potential of a substance to act as a therapeutic adjuvant to improve wound healing. paint-coatings.es In this assay, a "scratch" or artificial gap is created in a confluent monolayer of cells, typically fibroblasts (like the L929 cell line). paint-coatings.es The rate at which the cells migrate and proliferate to close this gap is monitored over time. This method provides valuable insights into the compound's potential to promote the re-epithelialization and tissue remodeling phases of healing, both of which are critically dependent on cell proliferation and migration. paint-coatings.es In studies evaluating formulations, ensuring the base components are not cytotoxic is a prerequisite; for instance, tests on human keratinocytes (HaCaT cells) have been used to confirm 100% cell viability of certain formulations before assessing other biological activities. paint-coatings.es
In vivo Animal Models for Mechanistic Investigations
In vivo animal models are indispensable for understanding the complex biological interactions of a compound within a living organism. For this compound and its analogues, various models are used to explore its antioxidant, anti-inflammatory, and regenerative potential.
This compound is recognized for its antioxidant properties, which are crucial for protecting skin from environmental aggressors. smolecule.comepo.org A primary source of skin damage is oxidative stress induced by ultraviolet (UV) radiation, which leads to the generation of excess reactive oxygen species (ROS). epo.orgresearchgate.net
Preclinical investigations into the antioxidant effects of this compound and its analogues often involve cellular models exposed to UV radiation. For example, studies on Dihydroavenanthramide D, a synthetic analogue, have demonstrated its capacity to prevent the generation of ROS in human dermal fibroblasts (HDFs) following UV irradiation. researchgate.net This model allows researchers to quantify the protective effects against photo-damage and understand the mechanisms by which the compound neutralizes free radicals and mitigates cellular damage. researchgate.netjustia.com The ability of phenolic compounds to scavenge free radicals, donate hydrogen atoms, or chelate metal cations is a key aspect of this antioxidant activity. justia.com
| Model/Methodology | Target | Key Findings | Reference |
| UV-Irradiated Human Dermal Fibroblasts | Reactive Oxygen Species (ROS) | The analogue Dihydroavenanthramide D prevents the generation of ROS induced by UV light. | researchgate.net |
| General Antioxidant Assessment | Free Radicals, Oxidative Damage | The compound is identified as an antioxidant capable of neutralizing free radicals that cause cellular damage. | smolecule.comjustia.com |
The anti-inflammatory and anti-irritant properties of this compound are well-documented. smolecule.com Murine models are pivotal for characterizing these effects, particularly in the context of skin inflammation and pruritus (itching).
Topical application of related compounds, known as avenanthramides, has been shown to mitigate inflammation in established murine models of skin disorders. researchgate.net These models are designed to mimic specific aspects of human inflammatory conditions. For instance, models of contact hypersensitivity and neurogenic inflammation are used to assess the compound's ability to reduce redness, swelling, and the influx of inflammatory cells. researchgate.net Furthermore, murine itch models , where scratching behavior is induced by pruritogens, are employed to quantify the anti-pruritic effects. researchgate.net Research on the synthetic analog Dihydroavenanthramide D (dhAvD) has further elucidated these anti-inflammatory actions, showing it can reduce the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6). researchgate.net
| Murine Model | Purpose | Key Findings for Avenanthramides/Analogues | Reference |
| Contact Hypersensitivity Model | To assess effects on allergic inflammatory skin reactions. | Mitigated inflammation upon topical application. | researchgate.net |
| Neurogenic Inflammation Model | To evaluate impact on nerve-mediated inflammation. | Mitigated inflammation upon topical application. | researchgate.net |
| Pruritogen-Induced Itch Model | To quantify anti-itch and soothing properties. | Reduced scratching behavior in mice. | researchgate.net |
| Cellular Inflammation Model | To study cytokine modulation. | The analog Dihydroavenanthramide D reduces the secretion of the pro-inflammatory cytokine IL-6. | researchgate.net |
The process of wound healing is a complex cascade involving inflammation, cell proliferation, and tissue remodeling. paint-coatings.es While this compound is included in formulations intended for wound healing and tissue regeneration, specific in vivo animal model data is not prominently featured in the reviewed literature. epo.orgunil.ch
However, the foundational research for such applications often relies on in vitro models that simulate aspects of the healing process. The scratch-wound assay , as previously mentioned, is a primary example. paint-coatings.es This assay, conducted on fibroblast or keratinocyte cell lines, models the collective cell migration needed to close a wound. It serves as a critical preclinical step to demonstrate the potential of a compound to promote tissue repair before advancing to more complex and costly animal studies. paint-coatings.es
Computational Approaches in Molecular Research
Computational methods, such as molecular docking and simulation, provide powerful tools to investigate how a compound interacts with specific biological targets at a molecular level.
Molecular docking studies are instrumental in predicting and analyzing the binding of a small molecule (ligand) to a macromolecular target, typically a protein or receptor. This approach is crucial for elucidating the mechanism of action for compounds like this compound and its analogues.
Research has revealed that the synthetic analog Dihydroavenanthramide D (DHAvD) exerts some of its biological effects through interaction with the neurokinin-1 receptor (NK1R) . researchgate.net This interaction is significant because the NK1R is involved in pain, inflammation, and mast cell degranulation. Computational molecular docking and simulation studies are the methodologies used to explore such interactions. These studies can predict the binding affinity and specific conformation of DHAvD within the receptor's binding site, explaining how it may inhibit downstream signaling pathways and, consequently, reduce inflammation and inhibit mast cell degranulation. researchgate.net
| Computational Method | Molecular Target | Investigated Effect/Mechanism | Reference |
| Molecular Docking & Simulation | Neurokinin-1 Receptor (NK1R) | Elucidates the binding interaction of the analogue Dihydroavenanthramide D, which is linked to the inhibition of mast cell degranulation and anti-inflammatory effects. | researchgate.net |
In silico Prediction of Biological Activities
In silico methodologies, which utilize computer simulations and computational models, are pivotal in the early stages of drug discovery and cosmetic ingredient development. These techniques allow for the prediction of a compound's biological activities, pharmacokinetic properties, and potential toxicity before it is synthesized or tested in a laboratory setting. For this compound, also known as Dihydroavenanthramide D, in silico studies have been instrumental in elucidating its potential as a therapeutic and cosmetic agent. These computational approaches are cost-effective and time-efficient, enabling the screening of numerous molecules and the prioritization of candidates for further preclinical testing.
The primary in silico methods applied to molecules like this compound include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the use of specialized software to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govjprdi.vnnih.govplos.org Molecular docking predicts the preferred orientation of a molecule when bound to a specific target, such as a receptor or enzyme, and estimates the strength of the interaction. unisi.itarxiv.org ADME prediction models assess the drug-likeness of a compound, forecasting its behavior within a biological system. nih.gov
Detailed research findings from a comprehensive in silico analysis of 42 avenanthramides, including this compound (Dihydroavenanthramide D), have provided significant insights into its molecular properties and predicted biological activities. nih.govresearchgate.net This research utilized various computational tools such as MOLINSPIRATION, SwissADME, and OSIRIS to evaluate parameters related to drug-likeness, bioactivity, and toxicity. nih.govresearchgate.net
One of the key findings from preclinical research is the interaction of Dihydroavenanthramide D with the neurokinin-1 receptor (NK1R), where it may act as an inhibitor. nih.gov This interaction is significant as NK1R is involved in inflammatory processes and the sensation of itch. nih.gov Such findings from laboratory studies can be correlated with in silico predictions of receptor binding affinity and bioactivity.
The following table summarizes the computationally predicted properties of this compound based on in silico models.
| Predicted Parameter | Software/Methodology | Predicted Outcome for this compound | Implication |
| Gastrointestinal (GI) Absorption | SwissADME | High | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | SwissADME | No | Indicates the compound is unlikely to cross into the central nervous system, which can be a desirable safety feature for peripherally acting agents. |
| Drug-Likeness | SwissADME | Favorable | The molecule adheres to established rules for what constitutes a drug-like compound, suggesting a higher probability of successful development. |
| Bioactivity Score | MOLINSPIRATION | Positive values for various receptor interactions | Predicts potential interactions with multiple biological targets, including GPCR ligands, ion channel modulators, and enzyme inhibitors. |
| Toxicity Risk | OSIRIS | Low predicted risk | Suggests a favorable safety profile with low predicted mutagenicity, tumorigenicity, and irritancy. |
These in silico predictions, combined with in vitro findings, underscore the potential of this compound as a potent anti-inflammatory and anti-pruritic agent. nih.govmdpi.comnih.gov The compound's predicted high gastrointestinal absorption and favorable drug-likeness profile suggest its potential for systemic administration, although its current applications are primarily topical in cosmetic and dermatological products. nih.govincidecoder.comulprospector.com The predicted interaction with various biological targets, coupled with a low toxicity risk, makes it a compelling candidate for further investigation in the management of inflammatory skin conditions. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Hydroxyphenyl Propamidobenzoic Acid and Its Analogs
Elucidation of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. nih.gov For Hydroxyphenyl propamidobenzoic acid and the broader family of avenanthramides, the key pharmacophoric features can be broken down into three main components:
The Hydroxyphenyl Group: This portion of the molecule, derived from a hydroxycinnamic acid in natural avenanthramides, is crucial for the compound's antioxidant activity. nih.govacs.org The phenolic hydroxyl (-OH) group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. wikipedia.org The substitution pattern on this phenyl ring influences the potency.
The Amide Linkage: An amide bond connects the hydroxyphenyl moiety to the benzoic acid part of the structure. nih.gov This linker is a critical structural element that maintains the optimal orientation of the two aromatic rings.
The Anthranilic Acid Moiety: In this compound, this is a benzoic acid derivative. In natural avenanthramides, it is an anthranilic acid or 5-hydroxyanthranilic acid. nih.govacs.org This part of the molecule is vital for the anti-inflammatory and anti-itch activity. For instance, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid has been shown to interact with the neurokinin-1 receptor (NK1R), which is involved in transmitting itch signals, and to inhibit mast cell degranulation, thereby reducing the release of itch-inducing mediators. chemicalbook.com
The combination of these features creates a molecule with potent biological activity, capable of addressing inflammation and irritation through multiple mechanisms. chemicalbook.combctchemical.com
Design and Synthesis of Analogues for Enhanced Biological Activity
The creation of this compound is itself an example of designing an analogue for enhanced properties. It is synthesized to replicate the beneficial structure of its natural counterparts but with improved stability and purity for use in various formulations. cipherskincare.comchenlangbio.com The typical synthesis involves reacting p-hydroxyphenylpropionic acid with anthranilic acid. cipherskincare.com
Further design and synthesis of analogues focus on modifying the core structure to improve or specialize its biological effects. Research into related phenolic amides and hydroxycinnamic acid derivatives provides a blueprint for potential modifications. nih.govnih.gov These strategies include:
Altering Ring Substituents: Adding or changing functional groups (e.g., methoxy (B1213986) groups) on either the hydroxyphenyl or benzoic acid rings can modulate the compound's antioxidant potential, solubility, and ability to bind to biological targets.
Modifying the Linker: The propionamide (B166681) linker can be altered in length or rigidity to optimize the spatial arrangement of the two aromatic rings, potentially enhancing the interaction with specific receptors.
Creating Derivatives: Synthesizing derivatives such as hydrazones from the core structure has been explored to develop novel compounds with different biological activity profiles, such as antimicrobial effects against multidrug-resistant pathogens. nih.gov
| Modification Strategy | Structural Change Example | Potential Enhancement Goal |
|---|---|---|
| Ring Substitution | Addition of a second hydroxyl or a methoxy group to the phenyl ring. | Increased antioxidant activity. |
| Linker Modification | Shortening or lengthening the three-carbon chain. | Optimize binding affinity to target receptors. |
| Functional Group Derivatization | Conversion of the carboxylic acid to an ester or amide. | Improved skin penetration or modified activity. |
| Heterocyclic Analogues | Replacing an aromatic ring with a heterocyclic ring. | Introduce novel biological activities (e.g., antimicrobial). |
Comparative Analysis with Natural Avenanthramides and Related Phenolic Amides
A comparative analysis highlights the specific advantages of the synthetic this compound relative to its natural inspirations.
Natural Avenanthramides: Found in oats, these compounds are conjugates of a phenylpropanoid (like p-coumaric, ferulic, or caffeic acid) and a derivative of anthranilic acid. wikipedia.org Their biological activity, particularly their antioxidant capacity, varies depending on the specific components. nih.gov Studies have shown the antioxidant activity of the parent cinnamic acids decreases in the order of sinapic > caffeic > ferulic > p-coumaric acid, a trend that is generally reflected in the corresponding avenanthramides. acs.org Their anti-inflammatory action is linked to the inhibition of the nuclear transcription factor kappa B (NF-κB), which in turn reduces the production of pro-inflammatory cytokines. wikipedia.org
This compound (Dihydroavenanthramide D): This synthetic analogue was designed to deliver potent anti-irritant and anti-itch effects with high consistency. procoal.co.ukchenlangbio.com While natural oat extracts contain a mixture of avenanthramides, the synthetic version is a single, purified compound, ensuring stability and predictable performance. cipherskincare.com Clinical studies have demonstrated its significant efficacy; for example, it has been shown to reduce itchiness by up to 65% and redness by 50%. procoal.co.ukmyskinrecipes.com Its mechanism, which includes antihistaminic properties and interaction with the NK1R, provides a targeted approach to relieving itch and irritation that complements the broader anti-inflammatory action of natural avenanthramides. chemicalbook.comulprospector.com
| Feature | This compound | Natural Avenanthramides |
|---|---|---|
| Source | Synthetic cipherskincare.com | Naturally derived from oats (Avena sativa) wikipedia.org |
| Composition | Single, purified compound (Dihydroavenanthramide D) cipherskincare.com | A mixture of different avenanthramide types (e.g., Avn-A, B, C) wikipedia.org |
| Primary Activity | Potent and rapid anti-itch and anti-irritant effects procoal.co.ukbctchemical.com | Antioxidant and anti-inflammatory nih.gov |
| Mechanism Highlight | Inhibits mast cell degranulation and interacts with NK1R chemicalbook.com | Inhibits NF-κB activation, scavenging of free radicals wikipedia.org |
| Key Advantage | High purity, stability, and targeted anti-itch efficacy chenlangbio.com | Broad-spectrum antioxidant and anti-inflammatory action |
Compound Names Table
| Common Name / Type | IUPAC / Chemical Name |
|---|---|
| This compound | 2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid nih.gov |
| Dihydroavenanthramide D | 2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid nih.gov |
| Avenanthramide | Conjugates of a phenylpropanoid and an anthranilic acid derivative wikipedia.org |
| p-Coumaric acid | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid |
| Caffeic acid | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
| Ferulic acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
| Sinapic acid | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid |
| Anthranilic acid | 2-aminobenzoic acid |
| 5-Hydroxyanthranilic acid | 2-amino-5-hydroxybenzoic acid |
| p-Hydroxyphenylpropionic acid | 3-(4-hydroxyphenyl)propanoic acid |
Emerging Research Areas and Future Perspectives for Hydroxyphenyl Propamidobenzoic Acid
Investigation into Novel Biochemical Targets
While hydroxyphenyl propamidobenzoic acid is known to mimic the anti-irritant and anti-itch effects of avenanthramides found in oats, current research is focused on identifying more specific biochemical pathways through which it exerts its effects. procoal.co.ukincidecoder.com Its primary function is described as skin conditioning, and it is known to possess antihistamine-like properties, effectively reducing redness and swelling. incidecoder.comulprospector.com
A key area of investigation is its potential interaction with various cellular receptors and enzymes involved in the inflammatory cascade beyond histamine (B1213489) receptors. Researchers are exploring its influence on the production and release of pro-inflammatory cytokines and chemokines, which are key mediators of skin irritation and allergic reactions. Understanding these novel targets could significantly broaden the compound's application in dermatology.
Exploration of Synergistic Effects with Other Bioactive Compounds
The potential for this compound to work in concert with other bioactive compounds is a significant area of emerging research. The aim is to develop formulations with enhanced efficacy for a variety of skin concerns.
One promising avenue is its combination with antioxidants. While this compound itself possesses antioxidant properties, pairing it with other potent antioxidants could provide a more comprehensive defense against environmental stressors. tiiips.com Another area of interest is its use alongside other anti-inflammatory agents. For instance, combining it with compounds that target different inflammatory pathways could result in a more potent and broader anti-inflammatory effect.
| Bioactive Compound Category | Potential Synergistic Effect with this compound |
| Antioxidants | Enhanced protection against oxidative stress and environmental damage. |
| Anti-inflammatory agents | Broader and more potent reduction of skin inflammation and irritation. |
| Moisturizing agents | Improved skin barrier function and hydration, complementing the soothing effects. |
Advancements in Production Technologies for Research-Grade Compound
The availability of high-purity this compound is crucial for accurate and reproducible research findings. Current production involves chemical synthesis in a laboratory setting, followed by purification to remove impurities and obtain a crystalline solid. tiiips.com
Recent advancements in production technologies are focused on improving the efficiency, sustainability, and cost-effectiveness of this process. Innovations in synthetic chemistry, such as the use of novel catalysts and greener solvents, are being explored to streamline the synthesis. Furthermore, advanced purification techniques, including new chromatographic methods, are being developed to achieve higher purity levels required for rigorous scientific investigation. These advancements are critical for ensuring a reliable supply of research-grade compound to facilitate further studies. incidecoder.com
Translational Research Opportunities in Preclinical Development
Translational research, which aims to bridge the gap between basic scientific discoveries and their practical application, holds significant promise for this compound. nih.gov The preclinical development phase is a critical step in this process, involving rigorous testing to evaluate the compound's potential before it can be considered for human trials. nih.gov
Key activities in the preclinical development of this compound include:
In-depth Efficacy Studies: Conducting comprehensive studies to validate its therapeutic effects in relevant preclinical models of skin inflammation and irritation.
Pharmacokinetic and Pharmacodynamic Profiling: Investigating how the compound is absorbed, distributed, metabolized, and excreted by the body, and how it exerts its effects at the molecular level.
Formulation Development: Optimizing the delivery of this compound to the target site in the skin to maximize its efficacy.
Successful preclinical development will be instrumental in paving the way for future clinical trials and the potential translation of this compound into new therapeutic applications for inflammatory skin conditions. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can Hydroxyphenyl propamidobenzoic acid be synthesized and characterized in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling 3-(4-hydroxyphenyl)propanoic acid with anthranilic acid derivatives via amide bond formation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification (285.29 g/mol) . Physicochemical properties (e.g., water solubility: 86.5 mg/L at 20°C) should be validated using standardized protocols .
Q. What in vitro models are suitable for initial screening of its anti-microbial activity?
- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Malassezia furfur and Staphylococcus epidermidis, as demonstrated in seborrheic dermatitis studies . Agar diffusion assays can complement these findings by assessing zone-of-inhibition dynamics. Include positive controls (e.g., clotrimazole for fungi) and validate results with colony-forming unit (CFU) counts.
Q. Which analytical techniques are recommended for assessing this compound stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) paired with HPLC-UV analysis to monitor degradation products. Differential scanning calorimetry (DSC) can assess thermal stability, while photostability is evaluated via exposure to UV light (ICH Q1B) .
Advanced Research Questions
Q. How does this compound modulate inflammatory cytokine expression in immune cells?
- Methodological Answer : Conduct gene expression profiling (e.g., RT-qPCR or RNA-seq) on THP-1 macrophages or primary dendritic cells treated with the compound. Focus on cytokines like IL-6, TNF-α, and IL-1β. Pair this with ELISA-based protein quantification to correlate transcriptional and translational outcomes . Use pathway inhibitors (e.g., NF-κB blockers) to elucidate mechanistic pathways.
Q. What experimental designs are optimal for resolving contradictions in its anti-fungal efficacy across different strains?
- Methodological Answer : Employ a panel of Malassezia spp. (e.g., M. globosa, M. restricta) and standardize inoculum preparation (e.g., McFarland 0.5). Compare MICs using CLSI guidelines and assess biofilm disruption via crystal violet assays. Integrate genomic analysis to identify strain-specific resistance markers .
Q. How to design a clinical trial evaluating its efficacy in chronic inflammatory conditions beyond seborrheic dermatitis?
- Methodological Answer : Adopt a double-blind, placebo-controlled design with stratification by disease severity (e.g., psoriasis, atopic dermatitis). Primary endpoints could include EASI (Eczema Area and Severity Index) scores and histopathological reduction of inflammatory infiltrates. Include pharmacokinetic sampling to correlate plasma concentrations with efficacy .
Key Considerations for Research Design
- Novelty : Explore understudied applications (e.g., neuroinflammation, wound healing) using omics approaches (metabolomics, proteomics).
- Ethics : For clinical studies, obtain IRB approval and document informed consent processes rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
